molecular formula C18H16Cl2N2O3 B5104310 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5104310
M. Wt: 379.2 g/mol
InChI Key: NOUPGNCARZBGRF-UHFFFAOYSA-N
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Description

3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method involves the reaction of 3,4-dichlorobenzylamine with 4-methoxyphenylacetic acid under specific conditions to form the intermediate. This intermediate is then cyclized to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-6-[(2,4-difluorophenoxy)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone

Uniqueness

Compared to similar compounds, 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrrolidine-2,5-dione core is particularly noteworthy for its stability and versatility in various reactions .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-25-13-5-3-12(4-6-13)22-17(23)9-16(18(22)24)21-10-11-2-7-14(19)15(20)8-11/h2-8,16,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUPGNCARZBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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